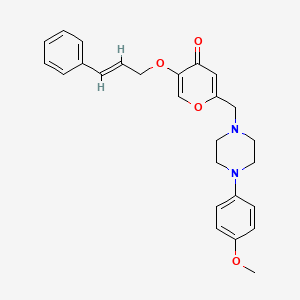

5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

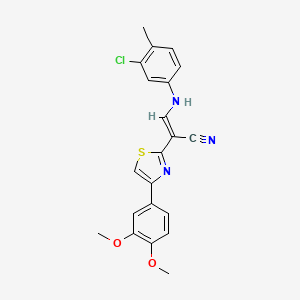

The compound 5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic molecule that appears to be designed for biological activity, potentially as an antimalarial agent or as a compound with dual 5-HT reuptake inhibiting and alpha2-adrenoceptor antagonistic activities. The structure of this compound suggests that it is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a cinnamyl moiety which has been identified as a beneficial fragment for combined pharmacological activity .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine were prepared through acylation or alkylation of the piperazine moiety, with variations introduced in the phenyl group and the heterocyclic rings . Similarly, the synthesis of 3-piperazinylmethyl-3a,4-dihydro-3H- benzopyrano[4,3-c]isoxazoles involved the cinnamyl fragment, which was found to be the most suitable for achieving the desired biological activities . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the synthetic route to incorporate the pyran-4-one ring system.

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores: the piperazine ring, which is known for its versatility in drug design; the cinnamyl moiety, which has been optimized for activity in related compounds; and the 4H-pyran-4-one ring, which could contribute to the compound's binding affinity and selectivity for biological targets. The presence of a methoxyphenyl group suggests additional potential for interactions with biological targets, such as hydrogen bonding and pi-stacking .

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by the presence of the cinnamyl moiety and the pyran-4-one ring. The cinnamyl group could undergo further functionalization or participate in conjugation reactions, while the pyran-4-one ring might be involved in nucleophilic addition reactions due to the presence of the carbonyl group. These reactions could be exploited to create a diverse array of derivatives for structure-activity relationship (SAR) studies .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the molecule's solubility, stability, and overall reactivity would be influenced by its functional groups. The methoxy group could increase the compound's solubility in organic solvents, while the piperazine ring might enhance water solubility. The stability of the compound could be affected by the presence of the cinnamyl group, which might be susceptible to oxidation. The overall molecular weight and lipophilicity of the compound would also be important factors in determining its pharmacokinetic properties .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structures similar to "5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one" have been synthesized and characterized to understand their crystal structures and molecular interactions. For example, cinnamide derivatives have been synthesized, revealing their crystal structures through single-crystal X-ray diffraction. These structures demonstrated a variety of molecular interactions, such as hydrogen bonding and π-π interactions, contributing to their three-dimensional arrangements and potential functional properties (Zhong et al., 2018).

Biological Activities

Neuroprotective and Anticonvulsant Effects

Several studies have focused on the neuroprotective and anticonvulsant effects of compounds similar to the one . For instance, derivatives have shown effective activities against neurotoxicity induced by glutamate in PC12 cells, suggesting potential applications in neuroprotective strategies (Zhong et al., 2018). Additionally, kojic acid derivatives synthesized as potential anticonvulsant compounds have been evaluated for their efficacy in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, highlighting their promise in treating convulsive disorders (Aytemir et al., 2010).

Antimicrobial and Antitubercular Activities

Compounds bearing resemblance to "5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one" have been evaluated for their antimicrobial and antitubercular properties. Novel triazole derivatives, for instance, have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, pyrazinamide Mannich bases have been synthesized and demonstrated potent in vitro and in vivo antitubercular activities, offering new avenues for tuberculosis treatment (Sriram et al., 2006).

properties

IUPAC Name |

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-30-23-11-9-22(10-12-23)28-15-13-27(14-16-28)19-24-18-25(29)26(20-32-24)31-17-5-8-21-6-3-2-4-7-21/h2-12,18,20H,13-17,19H2,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMLPYZYOKRJOE-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OC/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(cinnamyloxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)

![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)